molecular formula C10H17N3O B165028 N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine CAS No. 111697-06-4

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine

Cat. No.: B165028
CAS No.: 111697-06-4
M. Wt: 195.26 g/mol
InChI Key: LVYOEHNEFWUEDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine typically involves the reaction of 2-chloro-4-methoxy-6-methylpyrimidine with diethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified by recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methoxy, and methyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N,N-diethyl-4-methoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-5-13(6-2)10-11-8(3)7-9(12-10)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOEHNEFWUEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549498
Record name N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111697-06-4
Record name N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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